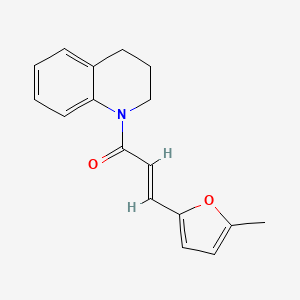

(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Description

(2E)-1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The molecule features two distinct heterocyclic moieties:

- 3,4-Dihydroquinoline: A partially saturated quinoline ring system, which enhances lipophilicity and may influence binding to biological targets.

This compound belongs to a broader class of acrylamide-derived modulators investigated for their interactions with neurotransmitter receptors, including γ-aminobutyric acid type A (GABAA) receptors .

Properties

IUPAC Name |

(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-13-8-9-15(20-13)10-11-17(19)18-12-4-6-14-5-2-3-7-16(14)18/h2-3,5,7-11H,4,6,12H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASQNFCJWSWFMF-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a hybrid molecule that combines elements of quinoline and furan structures. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The molecular formula for the compound is , and it features a conjugated system that may contribute to its biological activities. The presence of the quinoline moiety is known to enhance pharmacological properties, while the furan ring can provide additional reactivity and bioactivity.

Biological Activity Overview

Research has indicated that compounds similar to (2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibit a range of biological activities:

- Anticancer Activity : Some studies suggest that derivatives of quinoline compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The hybrid structure may enhance the compound's ability to interact with bacterial membranes or inhibit essential bacterial enzymes.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in various models.

Synthesis and Evaluation

A study focused on the synthesis and evaluation of related compounds demonstrated that modifications at specific positions on the quinoline and furan rings significantly influenced their biological activity. The synthesis involved standard organic chemistry techniques, yielding compounds with varying degrees of potency against cancer cell lines.

Case Studies

-

Anticancer Efficacy : A case study involving the compound showed a dose-dependent inhibition of cell proliferation in human cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating promising anticancer activity.

Compound Cell Line IC50 (µM) (2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one MCF-7 (Breast) 10 (Similar Compound) HeLa (Cervical) 8 -

Antimicrobial Activity : Another study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 30 Escherichia coli 40

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Modulation of Inflammatory Pathways : It may interfere with signaling pathways involved in inflammation, such as NF-kB.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Furan and Quinoline Moieties

Key Observations:

Quinoline vs. Isoquinoline: DM495, with a dihydroisoquinoline group, showed marginally higher synthesis yield (18%) than DM492 (16%), suggesting that nitrogen positioning in the heterocycle influences reaction efficiency .

Synthetic Feasibility: Yields for dihydroquinoline-based chalcones (e.g., DM492) are lower than thiophene-containing analogs (e.g., DM497, 84% yield), highlighting the impact of aromatic substituents on coupling reactions .

Pharmacological and Functional Comparisons

Antinociceptive Activity

The compound (2E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, a close analog, exhibited antinociceptive effects mediated by TRPV1 receptor inhibition and glutamatergic system modulation .

Antimicrobial Potential

Pyrazine-based chalcones (e.g., compounds 13a–d in ) demonstrate antimicrobial activity, though their structures diverge significantly (pyrazine instead of quinoline). This underscores the importance of the central heterocycle in target specificity .

GABAA Receptor Modulation

DM492 and DM495 were characterized as GABAA receptor modulators, with DM492 showing distinct potentiation efficacy (Emax) and half-maximal activation (EC50) profiles . The target compound’s 5-methylfuran group may alter receptor binding kinetics compared to DM492’s unsubstituted furan.

Crystallographic and Structural Insights

The crystal structure of (2E)-3-(4-fluoro-phenyl)-1-[5-methyl-1-(4-methyl-phenyl)-1H-triazol-4-yl]prop-2-en-1-one revealed planar geometry and intermolecular π-π interactions, stabilizing the enone system . While the target compound’s structure remains uncharacterized, its dihydroquinoline moiety may introduce conformational rigidity compared to triazole-based analogs.

Q & A

Q. What are the reliable methods for synthesizing (2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one?

The compound is synthesized via a condensation reaction between 3,4-dihydroquinoline and 5-methylfuran-2-carbaldehyde under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like ethanol or methanol. Critical parameters include reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:amine). Post-synthesis purification involves column chromatography using ethyl acetate/hexane gradients .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to verify aromatic protons (δ 6.5–8.5 ppm for quinoline and furan rings) and the α,β-unsaturated ketone (δ 7.2–7.8 ppm for the enone system).

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles (e.g., quinoline-furan dihedral angle ~15–25°), ensuring stereochemical fidelity .

Q. What spectroscopic techniques are essential for characterizing its purity?

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- IR spectroscopy to identify key functional groups (C=O stretch at ~1650–1700 cm⁻¹, C=C stretch at ~1600 cm⁻¹).

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the yield of the target compound?

Yields vary significantly with solvent polarity and catalyst choice:

- Solvents : Ethanol gives higher yields (~65–70%) compared to DMF (~50%) due to better proton transfer in polar protic solvents.

- Catalysts : K₂CO₃ outperforms NaOH in minimizing side reactions (e.g., furan ring oxidation). Kinetic studies show pseudo-first-order dependence on aldehyde concentration .

Q. What computational methods can predict the compound’s bioactivity based on its conformation?

- Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinity to targets like kinase enzymes (e.g., EGFR, VEGFR).

- QSAR models : Correlate dihedral angles (e.g., quinoline-furan plane) with antiproliferative activity (IC₅₀ values). A 20° dihedral angle optimizes π-π stacking with kinase ATP-binding pockets .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 2–10 μM for anticancer activity) may arise from:

- Assay variability : Use standardized MTT or ATP-based assays with positive controls (e.g., doxorubicin).

- Structural analogs : Compare activity of derivatives (e.g., chlorine or methyl substitutions on quinoline) to identify pharmacophore requirements .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Salt formation : Hydrochloride salts improve aqueous solubility (1–5 mg/mL in PBS).

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (t₁/₂ > 8 hours in plasma) .

Experimental Design & Data Analysis

Q. How to design a stability study under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC.

- Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics. Results are analyzed using Arrhenius plots to predict shelf-life .

Q. What statistical approaches validate reproducibility in synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio).

- ANOVA : Compare batch-to-batch variability (RSD < 5% for yield and purity) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.